molecular formula C26H24FNO4S B2925349 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 899213-65-1

6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2925349
CAS No.: 899213-65-1
M. Wt: 465.54
InChI Key: HHIGEFSZCSKNHD-UHFFFAOYSA-N
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Description

6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C26H24FNO4S and its molecular weight is 465.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Applications

Synthetic Methods and Protective Group Applications : A study by Spjut, Qian, and Elofsson (2010) explores the design, synthesis, and evaluation of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups. The Fsec group exhibits stability under acidic conditions and can be cleaved under mild basic conditions, demonstrating its utility in carbohydrate chemistry for synthesizing complex molecules (Spjut, Qian, & Elofsson, 2010).

Fluorescence and Zinc(II) Detection : Research on Zinquin ester and Zinquin acid, both zinc(II)-specific fluorophores, illustrates the synthesis and application of quinoline derivatives in studying biological zinc(II). These compounds highlight the role of quinoline derivatives in developing sensitive detection methods for biological studies (Mahadevan et al., 1996).

Antioxidant and Antitumor Activities

Antioxidant Properties : A study by Xi and Liu (2015) synthesizes coumarin-fused quinolines with potential antioxidant properties, demonstrating the ability of quinoline derivatives to quench radicals and inhibit DNA oxidation. This research highlights the therapeutic potential of quinoline derivatives as antioxidants (Xi & Liu, 2015).

Cytotoxic Activities : Research on isatin derivatives related to quinoline compounds shows significant cytotoxic activities against various cancer cell lines. Such studies underline the potential of quinoline derivatives in developing novel anticancer therapies (Reddy et al., 2013).

Enzymatic Activity Enhancement

Enzymatic Enhancers : The synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis conditions has been reported to act as enzymatic enhancers, significantly increasing the activity of α-amylase. This suggests a role for quinoline derivatives in biochemistry and medicine, particularly in enzyme-related studies (Abass, 2007).

Properties

IUPAC Name

6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO4S/c1-3-18-8-11-22(12-9-18)33(30,31)25-17-28(16-19-6-5-7-20(27)14-19)24-13-10-21(32-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIGEFSZCSKNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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